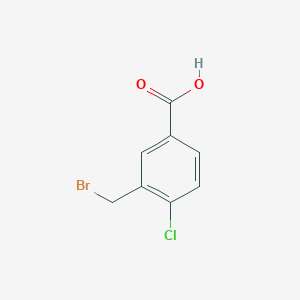
3-(Bromomethyl)-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Bromomethyl)-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
3-(Bromomethyl)-4-chlorobenzoic acid and its derivatives, such as 3-chloro/bromobenzoic acids, are used in organic synthesis. For instance, the treatment of these acids with lithium dialkylamides leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates, which can be utilized to synthesize various 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
Thermochemical Investigations
Thermochemical studies involve determining properties like the molar enthalpies of sublimation and formation of chlorobenzoic acids. This provides valuable information on the strain enthalpies and stability of these compounds, which is essential in various chemical and industrial applications (Emel’yanenko, Strutynska, & Verevkin, 2005).
Environmental Biodegradation
Studies on the degradation of chlorobenzoic acids, including 3-chlorobenzoate, by various microorganisms such as pseudomonads and Rhodococcus opacus strains, are significant. These studies are crucial in understanding the biodegradation pathways and potential environmental impacts of these compounds (Dorn, Hellwig, Reineke, & Knackmuss, 2004); (Solyanikova, Emelyanova, Shumkova, & Travkin, 2019).
Pharmaceutical Research
This compound derivatives have been utilized in the synthesis of pharmaceuticals like Dapagliflozin, an antidiabetic drug. The synthesis pathway involves multiple steps, including chlorination and Friedel-Crafts acylation (Yafei, 2011).
Crystallography and Material Science
The study of halogen bonds in isomeric compounds like 4-bromo-2-chlorobenzoic acid reveals insights into their crystallization behavior and the formation of solid solutions. These findings have implications in the field of material science and crystal engineering (Pramanik, Pavan, & Guru Row, 2017).
Properties
IUPAC Name |
3-(bromomethyl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAOSCAZDKRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187237-82-6 |
Source


|
| Record name | 3-(bromomethyl)-4-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)


